1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone class of antibiotics. This compound is structurally similar to ciprofloxacin, a widely used antibiotic, but with a nitrosopiperazine group replacing the piperazine group. It is often referred to as N-nitroso-ciprofloxacin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the nitrosation of ciprofloxacin or its derivatives. The process generally includes the following steps:
Nitrosation Reaction: Ciprofloxacin is treated with a nitrosating agent, such as sodium nitrite (NaNO2), in an acidic medium to introduce the nitroso group.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the above synthetic route, ensuring stringent quality control measures to maintain the purity and efficacy of the final product. Large-scale reactors and advanced purification techniques would be employed to achieve high yields and consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous ether or THF.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound, which may have different biological activities.
Substitution: Substituted derivatives with different functional groups attached to the quinoline ring.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Studied for its pharmacological effects and potential use as an antibiotic, especially in cases where resistance to traditional quinolones is observed.
Industry: Employed in the development of new pharmaceuticals and as a standard for analytical methods in quality control.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the disruption of bacterial cell processes and ultimately bacterial cell death.
Molecular Targets and Pathways Involved:
DNA Gyrase: An enzyme that introduces negative supercoils into DNA, essential for DNA replication and transcription.
Topoisomerase IV: An enzyme involved in the separation of replicated chromosomal DNA during bacterial cell division.
Comparison with Similar Compounds
Ciprofloxacin: A widely used quinolone antibiotic with a piperazine group.
Levofloxacin: Another quinolone antibiotic, structurally similar to ciprofloxacin.
Moxifloxacin: A fluoroquinolone antibiotic with a different side chain compared to ciprofloxacin.
Uniqueness: The nitrosopiperazine group in this compound provides distinct chemical reactivity and potential biological activity compared to traditional quinolones, making it a subject of interest for further research and development.
Properties
CAS No. |
864443-44-7 |
---|---|
Molecular Formula |
C17H17FN4O4 |
Molecular Weight |
360.34 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17FN4O4/c18-13-7-11-14(8-15(13)20-3-5-21(19-26)6-4-20)22(10-1-2-10)9-12(16(11)23)17(24)25/h7-10H,1-6H2,(H,24,25) |
InChI Key |
ANFWNIUBWKCSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)N=O)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.